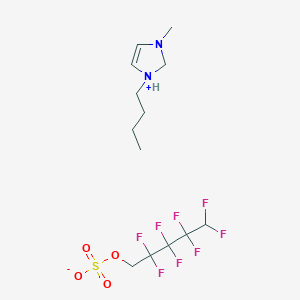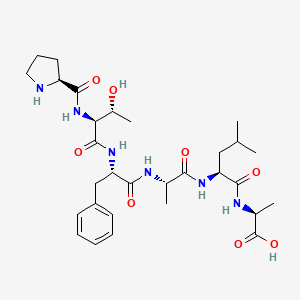
L-Prolyl-L-threonyl-L-phenylalanyl-L-alanyl-L-leucyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolyl-L-threonyl-L-phenylalanyl-L-alanyl-L-leucyl-L-alanine is a peptide composed of six amino acids: proline, threonine, phenylalanine, alanine, leucine, and alanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-threonyl-L-phenylalanyl-L-alanyl-L-leucyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or OxymaPure.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The use of large-scale HPLC systems is also common for the purification of industrially produced peptides.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-threonyl-L-phenylalanyl-L-alanyl-L-leucyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the threonine or phenylalanine residues.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or performic acid can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common.
Substitution: Amino acid substitution can be achieved using standard SPPS techniques with different amino acids.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of threonine can lead to the formation of hydroxythreonine, while substitution reactions can yield peptide analogs with altered properties.
Scientific Research Applications
L-Prolyl-L-threonyl-L-phenylalanyl-L-alanyl-L-leucyl-L-alanine has several applications in scientific research:
Chemistry: It is used as a model peptide for studying peptide synthesis and reactions.
Biology: The peptide can be used to study protein-protein interactions and enzyme-substrate specificity.
Industry: The peptide can be used in the development of biosensors and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Prolyl-L-threonyl-L-phenylalanyl-L-alanyl-L-leucyl-L-alanine depends on its specific application. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. The peptide’s structure allows it to bind to specific molecular targets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in nutritional supplements.
L-Phenylalanyl-L-proline: Another peptide with different amino acid composition.
L-Alanyl-L-glutamyl-L-seryl-L-isoleucyl-L-arginyl-L-isoleucylglycyl-L-valyl-L-alanyl-L-prolyl-L-seryl-L-glutamine: A more complex peptide with additional amino acids.
Uniqueness
L-Prolyl-L-threonyl-L-phenylalanyl-L-alanyl-L-leucyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophobic and hydrophilic residues allows it to interact with a variety of molecular targets, making it versatile in research and industrial applications.
Properties
CAS No. |
920283-32-5 |
|---|---|
Molecular Formula |
C30H46N6O8 |
Molecular Weight |
618.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C30H46N6O8/c1-16(2)14-22(27(40)33-18(4)30(43)44)34-25(38)17(3)32-28(41)23(15-20-10-7-6-8-11-20)35-29(42)24(19(5)37)36-26(39)21-12-9-13-31-21/h6-8,10-11,16-19,21-24,31,37H,9,12-15H2,1-5H3,(H,32,41)(H,33,40)(H,34,38)(H,35,42)(H,36,39)(H,43,44)/t17-,18-,19+,21-,22-,23-,24-/m0/s1 |
InChI Key |
ABXACVUYESREME-VEMDTOQDSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]2CCCN2)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-(Trifluoromethyl)naphthalen-2-yl]methanethiol](/img/structure/B14185406.png)
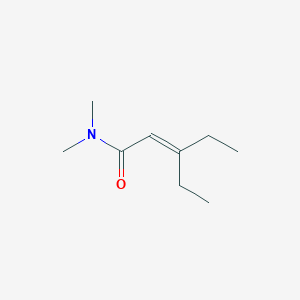
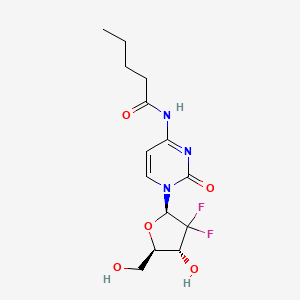
![2-Chloro-5-[(1H-pyrrolo[3,2-c]pyridin-4-yl)amino]phenol](/img/structure/B14185420.png)
![(2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B14185423.png)
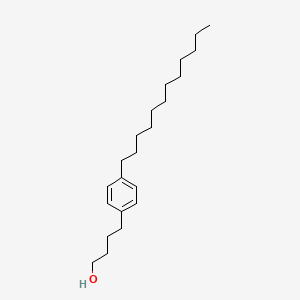
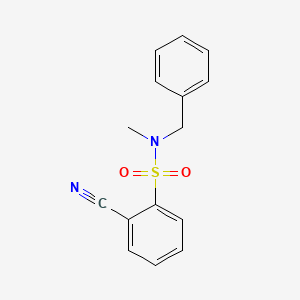
![n-{4-[2-(4-Chlorophenyl)ethoxy]benzoyl}glycine](/img/structure/B14185451.png)
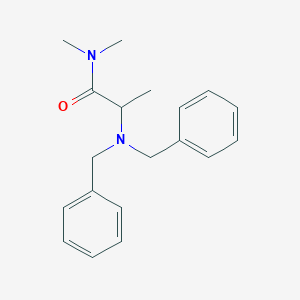
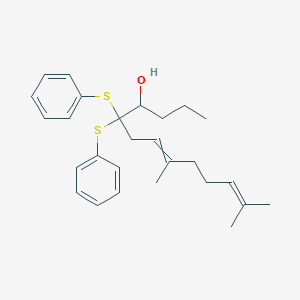
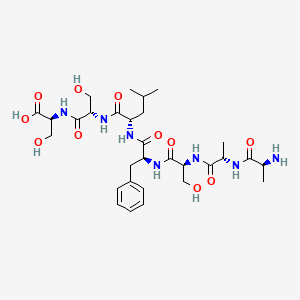
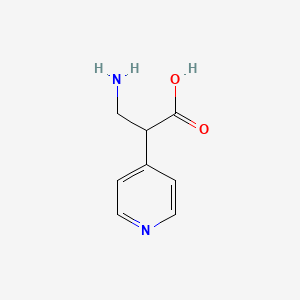
![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-1H-indol-1-yl]pentanenitrile](/img/structure/B14185502.png)
